molecular formula C12H9F2NO3 B2366085 Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate CAS No. 934188-80-4

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2366085
CAS No.: 934188-80-4
M. Wt: 253.205
InChI Key: WYJPRVBFXLXFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a difluorophenyl group, which contributes to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

The synthesis of Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate typically involves the reaction of 2,4-difluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has potential biological activities, including antimicrobial and anti-inflammatory properties. It is studied for its interactions with biological targets.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives, such as:

    Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate: This compound has similar structural features but with chlorine atoms instead of fluorine. The presence of chlorine affects the compound’s reactivity and biological activity.

    Ethyl 5-(2,4-dimethylphenyl)-1,2-oxazole-3-carboxylate:

    Ethyl 5-(2,4-difluorophenyl)-1,2-thiazole-3-carboxylate: This compound has a thiazole ring instead of an oxazole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJPRVBFXLXFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.